An In-Depth Technical Guide to the Synthesis of Brigimadlin Intermediate-1

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Compound of Interest		
Compound Name:	Brigimadlin intermediate-1	
Cat. No.:	B15137368	Get Quote

This guide provides a detailed overview of the key reaction steps for the synthesis of a crucial intermediate in the production of Brigimadlin, a potent MDM2-p53 antagonist. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the experimental protocol, quantitative data, and a visual representation of the chemical transformation.

Core Synthesis Pathway

The synthesis of **Brigimadlin Intermediate-1**, identified as (S)-1-((R)-2-((S)-1-(3-chloro-2-fluorophenyl)-6-nitro-2-oxo-1,2-dihydro-3H-spiro[indole-3,3'-pyrrolidin]-1'-yl)-2-oxoethyl)pyrrolidine-2-carboxylic acid, is a critical step in the overall synthesis of Brigimadlin. The key transformation involves the coupling of two key fragments, followed by a deprotection step. The following sections provide a detailed experimental protocol and a summary of the quantitative data.

Experimental Protocol

The synthesis of **Brigimadlin Intermediate-1** is accomplished through a multi-step process outlined in the patent literature (WO 2017/060431). The following is a detailed methodology for the key coupling and deprotection steps.

Step 1: Peptide Coupling



To a solution of (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid in dichloromethane (DCM), is added N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) at 0 °C. The reaction mixture is stirred for 30 minutes, after which (S)-2-((S)-1-(3-chloro-2-fluorophenyl)-6-nitro-2-oxo-1,2-dihydro-3H-spiro[indole-3,3'-pyrrolidin]-1'-yl)acetic acid is added. The reaction is allowed to warm to room temperature and stirred for 16 hours. The resulting mixture is filtered to remove the dicyclohexylurea byproduct, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Step 2: Deprotection

The product from the previous step is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane. The reaction mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure, and the residue is triturated with diethyl ether to afford the final product, **Brigimadlin Intermediate-1**, as a solid.

Quantitative Data Summary

The following table summarizes the quantitative data for the key reaction steps in the synthesis of **Brigimadlin Intermediate-1**.



Step	Reactant/ Reagent	Molecular Weight (g/mol)	Moles	Equivalen ts	Amount Used	Yield (%)
1	(S)-1-(tert- butoxycarb onyl)pyrroli dine-2- carboxylic acid	215.25	1.2	1.2	258.3 g	-
(S)-2- ((S)-1-(3- chloro-2- fluorophen yl)-6-nitro- 2-oxo-1,2- dihydro- 3H- spiro[indole -3,3'- pyrrolidin]- 1'-yl)acetic acid	463.83	1.0	1.0	463.8 g	-	
N,N'- Dicyclohex ylcarbodiim ide (DCC)	206.33	1.1	1.1	226.9 g	-	
N- Hydroxysu ccinimide (NHS)	115.09	1.1	1.1	126.6 g	-	_
Dichlorome thane (DCM)	-	-	-	5 L	-	-

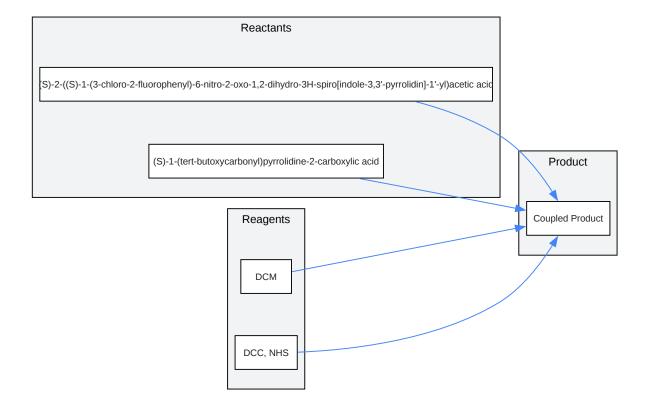


Coupled Product	661.06	-	-	-	85
2	Coupled Product	661.06	1.0	1.0	562.0 g -
Trifluoroac etic Acid (TFA)	114.02	-	-	1 L	-
Dichlorome thane (DCM)	-	-	-	4 L	-
Brigimadlin Intermediat e-1	561.04	-	-	-	92

Reaction Visualization

The following diagram illustrates the key coupling reaction in the synthesis of **Brigimadlin** Intermediate-1.





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Caption: Key peptide coupling step for **Brigimadlin Intermediate-1** synthesis.

This in-depth guide provides a foundational understanding of the synthesis of a key intermediate for Brigimadlin. The detailed protocol and quantitative data offer valuable insights for researchers and professionals in the field of drug development.

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